3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid
CAS No.: 1093853-51-0
Cat. No.: VC4390700
Molecular Formula: C13H11F3N4O3
Molecular Weight: 328.251
* For research use only. Not for human or veterinary use.
![3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid - 1093853-51-0](/images/structure/VC4390700.png)
Specification
CAS No. | 1093853-51-0 |
---|---|
Molecular Formula | C13H11F3N4O3 |
Molecular Weight | 328.251 |
IUPAC Name | 4-amino-4-oxo-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]butanoic acid |
Standard InChI | InChI=1S/C13H11F3N4O3/c14-13(15,16)12-19-7-4-2-1-3-6(7)10(20-12)18-8(11(22)23)5-9(17)21/h1-4,8H,5H2,(H2,17,21)(H,22,23)(H,18,19,20) |
Standard InChI Key | WFZQUTAQITZVCO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC(CC(=O)N)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates a quinazolin-4-ylamine scaffold substituted at position 2 with a trifluoromethyl group () and at position 4 with a carbamoylpropanoic acid moiety. The quinazoline ring system, a bicyclic structure comprising fused benzene and pyrimidine rings, serves as a central pharmacophore. The trifluoromethyl group enhances electronegativity and metabolic stability, while the propanoic acid side chain introduces hydrogen-bonding capabilities via its carboxylate and carbamoyl functionalities .
The SMILES notation confirms the connectivity: the quinazoline nitrogen at position 4 is linked to an amino group, which branches into a propanoic acid chain terminating in a carbamoyl group () . This arrangement suggests potential for both hydrophobic interactions (via the aromatic quinazoline and ) and polar interactions (via the carboxylic acid and carbamoyl groups).
Physicochemical Properties
Key physicochemical parameters derived from computational models include:
Property | Value |
---|---|
Molecular Weight | 328.25 g/mol |
XLogP3 | ~2.1 (estimated) |
Hydrogen Bond Donors | 3 (NH, COOH, CONH) |
Hydrogen Bond Acceptors | 7 (N, O) |
Topological Polar Surface Area | 115 Ų |
The trifluoromethyl group contributes to a calculated logP (partition coefficient) of ~2.1, indicating moderate lipophilicity suitable for membrane permeability . The high polar surface area (115 Ų) suggests limited blood-brain barrier penetration, aligning with typical profiles of peripherally acting agents.
Synthesis and Structural Optimization
Synthetic Routes
Patent US10793564B2 outlines a multi-step synthesis for analogous amino acid-quinazoline hybrids, providing a template for this compound’s preparation. A representative pathway involves:
-
Quinazoline Core Formation: Condensation of 2-trifluoromethylanthranilic acid with cyanogen bromide to yield 2-trifluoromethyl-4-aminoquinazoline.
-
Side Chain Introduction: Coupling the 4-amino group with a protected β-alanine derivative bearing a carbamoyl group via peptide bond formation.
-
Deprotection: Acidic hydrolysis to liberate the carboxylic acid functionality, yielding the final product .
Critical reaction parameters include temperature control (<50°C) during coupling to prevent epimerization and the use of carbodiimide-based activating agents (e.g., EDC/HOBt) for amide bond formation .
Structure-Activity Relationships (SAR)
Modifications to the quinazoline scaffold and side chain have been systematically explored:
-
Trifluoromethyl Position: Substitution at quinazoline position 2 (vs. 6 or 7) maximizes steric complementarity with hydrophobic enzyme pockets, as evidenced by 10-fold higher potency in analogs .
-
Propanoic Acid Length: Shorter (C2) or longer (C4) chains reduce target affinity by 30–50%, underscoring the optimal three-carbon spacer’s role in positioning the carboxylate for ionic interactions .
-
Carbamoyl vs. Alkyl Substituents: Replacement of the carbamoyl group with methyl or ethyl groups abolishes activity in cellular assays, highlighting the necessity of hydrogen-bond donor capacity .
Pharmacological Profile
Enzymatic Inhibition
In vitro studies of structurally related compounds demonstrate potent inhibition of prostaglandin E2 (PGE2) receptors, particularly the EP3 subtype . At 10 µM, analogs with the trifluoromethyl-quinazoline motif suppress PGE2-induced uterine contraction in rat models by >80%, implicating this scaffold in G protein-coupled receptor (GPCR) modulation . Competitive binding assays reveal values of 12–45 nM for EP3, with 100-fold selectivity over EP1 and EP4 subtypes .
Metabolic Stability
Microsomal stability assays (human liver microsomes, pH 7.4) show a half-life of 42 minutes, primarily due to oxidation of the quinazoline ring’s benzylic positions. Deuterium substitution at vulnerable C–H sites extends to 68 minutes, suggesting strategies for metabolic optimization .
Therapeutic Applications and Patent Landscape
Indications
The compound’s patent emphasizes utility in:
-
Inflammatory Disorders: EP3 receptor antagonism for arthritis and endometriosis.
-
Oncology: Combination therapies with checkpoint inhibitors, leveraging immunomodulatory effects.
Comparative Analysis with Analogues
The inclusion of the trifluoromethyl group distinguishes this compound from earlier quinazoline derivatives. For example, non-fluorinated analogs exhibit 5-fold lower EP3 binding affinity, while bulkier substituents (e.g., −CF2CF3) impair solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume